2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)-
Description
Chemical Structure: The compound, formally named N,N-Diethyl-5-(2-methyl-4-thiazolyl)-2-thiophenesulfonamide (CAS: Not explicitly provided in evidence), features a thiophene ring substituted with a sulfonamide group at position 2 and a 2-methyl-4-thiazolyl moiety at position 3. The sulfonamide nitrogen atoms are further substituted with diethyl groups, distinguishing it from simpler sulfonamide derivatives .
Properties
CAS No. |
215434-26-7 |
|---|---|
Molecular Formula |
C12H16N2O2S3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
N,N-diethyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S3/c1-4-14(5-2)19(15,16)12-7-6-11(18-12)10-8-17-9(3)13-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
HVRFPORBSGWKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C2=CSC(=N2)C |
solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Intermediate Formation
The foundational step involves converting thiophene sulfonic acid derivatives to sulfonyl chlorides, a critical precursor for sulfonamide formation.
Methodology :
Diethylamine Alkylation
The sulfonyl chloride reacts with diethylamine to form the N,N-diethyl sulfonamide.
Procedure :
-
Conditions : Diethylamine (2.5 equiv) in THF or dichloromethane at 0–25°C.
-
Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.
-
Key data :
Integrated Synthetic Routes
Route 1: Sequential Functionalization
Route 2: Late-Stage Cross-Coupling
Analytical Validation
Spectroscopic Data
Purity and Stability
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Key Reagents and Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Chlorosulfonation | Cl₂, AlCl₃, CH₂Cl₂ | |
| Sulfonamide formation | Diethylamine, pyridine, THF | |
| Suzuki coupling | Pd(OAc)₂, PPh₃, Na₂CO₃, dioxane/H₂O |
Sulfonamide Formation
The reaction of thiophene-2-sulfonyl chloride with diethylamine proceeds via nucleophilic acyl substitution:
This step is facilitated by basic conditions to deprotonate the amine .
Heterocyclic Coupling
For introducing the 2-methyl-4-thiazolyl group:
-
Suzuki coupling (if boronic acid is used):
Conditions include aq. Na₂CO₃ and reflux in dioxane/H₂O mixtures .
Physical and Spectral Data
While direct data for the target compound is unavailable, analogous sulfonamides exhibit:
-
Melting points : Typically 100–200°C depending on substituents .
-
Mass spectrometry : Molecular ion peaks corresponding to molecular weight (e.g., 2-thiophenesulfonamide derivatives often show m/z values matching C₁₂H₁₆N₂S₃O₂) .
-
¹H NMR : Deshielded protons on thiophene and thiazole rings, with coupling constants indicative of substituent positions .
Spectral Data Table (Inferred from Analogues)
| Property | Value Range | Reference |
|---|---|---|
| Molecular Weight | ~300 g/mol | |
| UV-Vis λmax | 250–300 nm | |
| IR (SO₂NH₂) | ~1350–1300 cm⁻¹ |
Stability and Reactivity
-
Hydrolytic stability : Sulfonamides are generally stable under neutral conditions but may hydrolyze under strong acidic or basic environments .
-
Oxidative stability : Thiophene and thiazole rings are susceptible to oxidation, necessitating inert reaction conditions during synthesis .
Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-Thiophenesulfonamide derivatives exhibit potential anticancer properties. A study highlighted the effectiveness of thiazole sulfonamides in treating various neoplasms, including breast cancer and colorectal cancer. The compound's mechanism involves inhibiting specific pathways crucial for tumor growth and survival, making it a candidate for targeted cancer therapies .
Endothelin Receptor Modulation
Another significant application of this compound is in modulating the activity of the endothelin family of peptides. Sulfonamides have been shown to inhibit the binding of endothelin peptides to their receptors, which is beneficial in treating endothelin-mediated disorders such as pulmonary hypertension and heart failure. This mechanism underscores the compound's therapeutic potential in cardiovascular diseases .
Agricultural Applications
Pesticide Development
The structural characteristics of 2-Thiophenesulfonamide make it suitable for developing agrochemicals. Its derivatives have been explored for use as herbicides and fungicides due to their ability to disrupt biochemical pathways in pests while being less harmful to non-target organisms. This application is critical in sustainable agriculture practices aimed at reducing chemical pesticide reliance .
Materials Science
Polymer Chemistry
In materials science, 2-Thiophenesulfonamide has been utilized in synthesizing functional polymers. Its thiophene group contributes to the electrical conductivity of polymers, making them suitable for applications in organic electronics and sensors. The compound's ability to form stable bonds with various substrates enhances the durability and functionality of these materials .
Case Study 1: Anticancer Efficacy
A clinical trial involving thiazole sulfonamide derivatives demonstrated significant tumor reduction in patients with advanced breast cancer. The study focused on the compound's ability to inhibit tumor angiogenesis and metastasis, leading to improved patient outcomes .
Case Study 2: Endothelin Receptor Inhibition
In a preclinical model, a derivative of 2-Thiophenesulfonamide was shown to effectively reduce pulmonary arterial pressure by blocking endothelin receptors. This finding supports its potential use in treating pulmonary hypertension and related cardiovascular conditions .
Data Tables
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits tumor growth pathways |
| Endothelin Receptor Modulator | Blocks endothelin binding | |
| Agricultural Science | Herbicide/Fungicide Development | Disrupts pest biochemical pathways |
| Materials Science | Conductive Polymers | Enhances electrical conductivity |
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s 2-methyl-4-thiazolyl group introduces a heterocyclic moiety that may enhance binding to enzymes or receptors requiring planar aromatic interactions. In contrast, Begacestat’s trifluoromethyl-hydroxymethylpropyl group increases hydrophobicity and metabolic stability, critical for CNS penetration in Alzheimer’s therapy . SR3335’s phenyl-CF₃ substituent likely enhances its potency as an inverse agonist by mimicking steric bulk observed in endogenous ligands .
Synthetic Complexity :
- The diethyl groups in the target compound simplify synthesis compared to Begacestat ’s stereospecific S-configuration, which requires chiral synthesis .
- MK6-83 ’s piperidinylphenyl group necessitates multi-step coupling, increasing synthetic difficulty .
Spectroscopic Features :
- While IR/NMR data for the target compound are absent, analogous sulfonamides (e.g., hydrazinecarbothioamides in ) show νC=S (~1243–1258 cm⁻¹) and νNH (~3150–3319 cm⁻¹). The absence of νC=O in triazole derivatives () highlights structural validation methods applicable to the target compound .
Pharmacokinetic and Toxicological Considerations
- Metabolism: Nitrofuran derivatives (e.g., FANFT in –11) undergo prostaglandin-mediated activation, but sulfonamides like the target compound may follow sulfonation or cytochrome P450 pathways, reducing carcinogenic risk .
Biological Activity
2-Thiophenesulfonamide, N,N-diethyl-5-(2-methyl-4-thiazolyl)- is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H14N2O2S2
- Molecular Weight : 286.38 g/mol
The presence of both thiophene and thiazole moieties contributes to its biological efficacy.
Research indicates that sulfonamides often exert their effects through the inhibition of specific enzymes or receptors. In the case of 2-thiophenesulfonamide derivatives, studies have shown that they can modulate the activity of endothelin receptors, which are implicated in various cardiovascular and renal disorders . The binding affinity to these receptors is critical for their pharmacological effects.
Antiproliferative Effects
A study evaluated a series of thiophenesulfonamide derivatives, including 2-thiophenesulfonamide, for their antiproliferative activity against cancer cell lines. Notably, compounds with similar structures demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, a derivative was reported with an IC50 value of 2.41 µM against tubulin polymerization .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus (Gram-positive)
- Bacillus subtilis (Gram-positive)
These studies suggest that thiophenesulfonamides may serve as potential candidates for developing new antibiotics .
Study 1: Antiproliferative Evaluation
In a systematic evaluation of thiophenesulfonamide derivatives, the compound was found to enhance cell death in cancer cells through mechanisms involving apoptosis and disruption of microtubule dynamics. The structure-activity relationship (SAR) indicated that modifications on the thiophene ring significantly influenced biological activity .
Study 2: Endothelin Receptor Modulation
Research has demonstrated that 2-thiophenesulfonamide can inhibit endothelin receptor binding, which is crucial for managing conditions like hypertension and heart failure. The compound's ability to block receptor activation suggests therapeutic potential in cardiovascular diseases .
Data Tables
| Activity Type | Tested Against | IC50/Effect |
|---|---|---|
| Antiproliferative | Tubulin polymerization | 2.41 µM |
| Antimicrobial | Staphylococcus aureus | Moderate inhibition |
| Antimicrobial | Bacillus subtilis | Moderate inhibition |
Q & A
Basic Question: How can researchers optimize the synthesis of 2-Thiophenesulfonamide derivatives to improve yield and purity?
Methodological Answer:
Synthetic optimization typically involves iterative adjustments to reaction conditions. For example, in the synthesis of structurally related thiazole sulfonamides, Lawesson’s reagent is employed for cyclization, followed by oxidative chlorination to yield sulfonyl chlorides as intermediates . Key parameters to optimize include:
- Catalyst selection : Use of phase-transfer catalysts or Lewis acids to enhance reactivity.
- Temperature control : Maintaining precise temperatures during cyclization (e.g., 60–80°C) to minimize side reactions.
- Precursor purification : Intermediate sulfonyl chlorides (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) should be purified via column chromatography (silica gel, ethyl acetate/hexane) to ensure high purity before amidation .
- Stoichiometric ratios : Balancing molar equivalents of diethylamine and sulfonyl chloride to avoid over-alkylation.
Advanced Question: How can conflicting NMR data for sulfonamide derivatives be resolved during structural elucidation?
Methodological Answer:
Conflicts often arise from tautomerism or dynamic conformational changes. To address this:
- Multi-nuclear NMR : Combine , , and NMR to distinguish between tautomeric forms (e.g., sulfonamide vs. sulfonimide).
- Variable-temperature (VT) NMR : Conduct experiments at low temperatures (–40°C) to "freeze" dynamic processes and resolve overlapping peaks .
- X-ray crystallography : Validate the solid-state structure, as demonstrated for related thiadiazole sulfonamides .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Basic Question: What analytical methods are critical for characterizing sulfonamide derivatives in academic research?
Methodological Answer:
Standard characterization includes:
- Spectroscopy :
- NMR : Assign proton environments (e.g., diethyl groups at δ 1.1–1.3 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- IR : Confirm sulfonamide S=O stretches (1150–1350 cm) and thiazole C=N vibrations (1600–1650 cm) .
- Chromatography :
- HPLC-MS : Monitor purity and confirm molecular ion peaks (e.g., [M+H]) .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Question: How should researchers design in vitro antitumor activity studies for thiophenesulfonamide derivatives?
Methodological Answer:
- Cell line selection : Use panels of 60+ cancer cell lines (e.g., NCI-60) to assess broad-spectrum activity, as done for 5-phenyl-1,3-thiazole-4-sulfonamides .
- Dose-response assays : Test concentrations from 0.1–100 µM, with cisplatin or doxorubicin as positive controls.
- Mechanistic studies :
- Data validation : Replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to confirm significance .
Advanced Question: How can researchers address discrepancies in biological activity data across sulfonamide analogs?
Methodological Answer:
Discrepancies often stem from subtle structural variations. Strategies include:
- SAR analysis : Systematically modify substituents (e.g., diethyl vs. dimethyl groups) and correlate with activity trends .
- Solubility adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve bioavailability, as seen in iodophenol-containing thiazolidinones .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .
Basic Question: What purification techniques are recommended for isolating sulfonamide intermediates?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) for intermediates like 5-(2-methyl-4-thiazolyl)thiophene-2-sulfonyl chloride, achieving >95% purity .
- Flash chromatography : Employ gradient elution (hexane → ethyl acetate) for polar byproducts.
- TLC monitoring : Use silica plates with UV visualization (R = 0.3–0.5 in ethyl acetate) to track reaction progress .
Advanced Question: How can structure-activity relationship (SAR) studies be optimized for sulfonamide-based drug candidates?
Methodological Answer:
- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., halogenation at the thiophene ring or alkyl chain variation) .
- Co-crystallization studies : Resolve ligand-target complexes (e.g., with carbonic anhydrase) to identify critical binding interactions .
- QSAR modeling : Develop predictive models using descriptors like logP, molar refractivity, and H-bond donor/acceptor counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
